

(Z)-Azoxystrobin: A Comprehensive Technical Review

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Compound of Interest

Compound Name: (Z)-Azoxystrobin

Cat. No.: B601239

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **(Z)-Azoxystrobin**, an isomer of the widely used fungicide Azoxystrobin. This document details its chemical identity, physicochemical properties, and mechanism of action, presenting key data in a structured format for ease of reference and comparison.

Core Chemical Identifiers

(Z)-Azoxystrobin is the geometric isomer of Azoxystrobin. Key identifying information is summarized below.

Identifier	Value
CAS Number	143130-94-3[1][2][3]
Molecular Formula	C22H17N3O5[1][2][3][4]
Molecular Weight	403.39 g/mol [1][4]
IUPAC Name	Methyl (2Z)-2-{2-[6-(2-cyanophenoxy)pyrimidin-4-yloxy]phenyl}-3-methoxyacrylate
Synonyms	(Z)-Azoxystrobin R230310, Azoxystrobin Z-isomer[5]

Physicochemical Properties

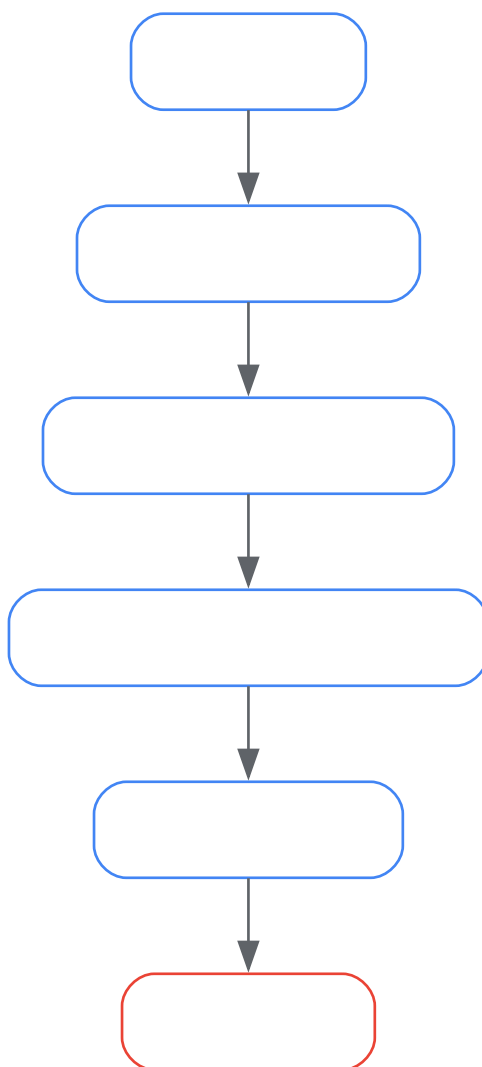
A summary of the key physicochemical properties of **(Z)-Azoxystrobin** is presented in the table below. These properties are crucial for understanding its environmental fate, bioavailability, and formulation development.

Property	Value
Appearance	Pale Yellow to Yellow Gel to Solid[5]
Boiling Point (Predicted)	581.3 ± 50.0 °C[5]
Density (Predicted)	1.34 ± 0.1 g/cm ³ [5]
pKa (Predicted)	-0.93 ± 0.18[2][5]
Solubility	Slightly soluble in Chloroform, DMSO, Methanol, and Water[5]
Stability	Light Sensitive[5]

Mechanism of Action: Inhibition of Mitochondrial Respiration

(Z)-Azoxystrobin, like its E-isomer, is a strobilurin fungicide.[2][5] Its primary mode of action is the inhibition of mitochondrial respiration by blocking the electron transfer chain.[2][5] Specifically, it targets the Quinone outside (Qo) binding site of the cytochrome b-c1 complex (Complex III). This inhibition prevents the production of ATP, ultimately leading to fungal cell death.

The following diagram illustrates the logical flow of the mechanism of action.



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Caption: Mechanism of action for **(Z)-Azoxystrobin**.

Experimental Protocols

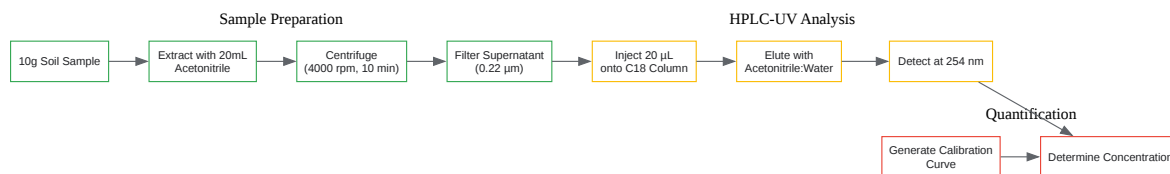
Detailed experimental protocols are essential for the replication and extension of research findings. Below is a generalized methodology for the analysis of **(Z)-Azoxystrobin** in environmental samples.

Protocol: Quantification of **(Z)-Azoxystrobin** in Soil Samples via HPLC-UV

- Sample Preparation:

- A 10g soil sample is extracted with 20 mL of acetonitrile by shaking for 1 hour.
- The mixture is centrifuged at 4000 rpm for 10 minutes.
- The supernatant is collected and filtered through a 0.22 µm syringe filter.
- Chromatographic Conditions:
 - Instrument: High-Performance Liquid Chromatograph with a UV detector.
 - Column: C18 reverse-phase column (4.6 x 250 mm, 5 µm).
 - Mobile Phase: Acetonitrile:Water (70:30, v/v).
 - Flow Rate: 1.0 mL/min.
 - Injection Volume: 20 µL.
 - Detection Wavelength: 254 nm.
- Quantification:
 - A calibration curve is generated using certified reference standards of **(Z)-Azoxystrobin** at concentrations ranging from 0.1 to 10 µg/mL.
 - The concentration of **(Z)-Azoxystrobin** in the sample is determined by comparing its peak area to the calibration curve.

The following diagram outlines the experimental workflow.



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Caption: Experimental workflow for **(Z)-Azoxystrobin** analysis.

Concluding Remarks

This technical guide provides foundational information on **(Z)-Azoxystrobin** for research and development purposes. The provided data on its chemical and physical properties, coupled with an understanding of its mechanism of action, are critical for its study and potential applications. The outlined experimental protocol offers a starting point for the quantitative analysis of this compound in environmental matrices. Further research into the specific biological activity and toxicological profile of the (Z)-isomer compared to the more common (E)-isomer is warranted.

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